4-Fluoro-2-methoxy-5-methylaniline
CAS No.: 314298-14-1
Cat. No.: VC3952861
Molecular Formula: C8H10FNO
Molecular Weight: 155.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 314298-14-1 |
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Molecular Formula | C8H10FNO |
Molecular Weight | 155.17 g/mol |
IUPAC Name | 4-fluoro-2-methoxy-5-methylaniline |
Standard InChI | InChI=1S/C8H10FNO/c1-5-3-7(10)8(11-2)4-6(5)9/h3-4H,10H2,1-2H3 |
Standard InChI Key | BNELZNXETORJHL-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1F)OC)N |
Canonical SMILES | CC1=CC(=C(C=C1F)OC)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a benzene ring with substituents at the 2-, 4-, and 5-positions:
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Methoxy group (-OCH₃) at C2 (ortho to the amine).
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Fluorine atom (-F) at C4 (para to the amine).
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Methyl group (-CH₃) at C5 (meta to the amine).
This arrangement creates electronic effects that influence reactivity: the methoxy group donates electrons via resonance, while fluorine withdraws electrons inductively .
Physical Properties
Key physicochemical parameters are summarized below:
The compound’s limited aqueous solubility necessitates organic solvents (e.g., DMSO, ethanol) for laboratory handling . Its stability under ambient conditions is moderate, though decomposition occurs above 250°C .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
A common route involves nitration of 4-fluoro-2-methoxy-N-methylaniline:
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Nitration:
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Purification:
Industrial Methods
Continuous flow reactors optimize scalability and safety:
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Step 1: Acetylation of 4-methoxyaniline in reactor I (80°C, 30 min).
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Step 2: Nitration in reactor II (25°C, 10 min).
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Step 3: Hydrolysis in reactor III (40°C, 40 min).
This method reduces side reactions and enhances heat management compared to batch processes .
Applications in Pharmaceutical Chemistry
Intermediate for Kinase Inhibitors
4-Fluoro-2-methoxy-5-methylaniline is pivotal in synthesizing Mereletinib, a BRAFV600E kinase inhibitor. The compound’s nitro derivative undergoes reduction and cross-coupling to form the inhibitor’s core structure .
Antimicrobial and Anticancer Research
Preliminary studies indicate:
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Cytotoxicity: IC₅₀ values of 15–25 µM against breast (MCF-7) and liver (Hep-G2) cancer lines.
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Antimicrobial Activity: Effective against Gram-positive bacteria (MIC: 8–16 µg/mL).
Pharmacokinetics and Toxicology
Metabolic Pathways
Toxicity Profile
Parameter | Data | Source |
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Acute Oral Toxicity (LD₅₀) | 320 mg/kg (rat) | |
Skin Irritation | Moderate (OECD 404) | |
Mutagenicity | Negative (Ames test) |
Prolonged exposure risks respiratory and hepatic damage, necessitating PPE in handling .
Comparative Analysis with Structural Analogs
Compound | Key Differences | Applications |
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4-Fluoro-2-methoxyaniline | Lacks methyl group at C5 | Less lipophilic |
5-Bromo-4-fluoro-2-methylaniline | Bromine substituent enhances electrophilicity | Cross-coupling reactions |
The methyl group in 4-Fluoro-2-methoxy-5-methylaniline improves membrane permeability, favoring CNS drug candidates .
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